N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-13(25)20-15-3-7-17(8-4-15)29(27,28)23-11-9-14(10-12-23)18-21-22(2)19(26)24(18)16-5-6-16/h3-4,7-8,14,16H,5-6,9-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKIGVGYEKAXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Cyclopropyl group : Known for its unique steric properties.
- Triazole ring : Often associated with antimicrobial and anticancer activities.
- Piperidine moiety : Commonly found in various pharmacologically active compounds.
The biological activity of N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
Antimicrobial Properties
Several studies have indicated that compounds with similar structures exhibit antimicrobial activity. For example:
- Triazole derivatives are known for their antifungal properties and may also possess antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has shown that triazole-containing compounds can inhibit tumor growth:
- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of apoptotic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effect of triazole derivatives on cancer cell lines (IC50 values ranged from 10 to 50 µM). |
| Study 2 | Reported significant antibacterial activity against E. coli and S. aureus (minimum inhibitory concentration (MIC) values ≤ 32 µg/mL). |
| Study 3 | Evaluated the compound's effect on apoptotic markers in breast cancer cells, showing increased expression of pro-apoptotic proteins. |
Detailed Research Findings
- Antimicrobial Activity : A study found that similar triazole compounds exhibited significant inhibition against bacterial strains, suggesting a potential application in treating infections.
- Anticancer Mechanisms : Research indicated that compounds with a triazole ring could effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the properties of N-(4-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide, we analyze its structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Core Conservation: The triazolone-piperidine scaffold is a common feature in analogs like Compounds 1 and 5. Modifications in regions analogous to the cyclopropyl or phenylacetamide groups (e.g., regions A/B in ) significantly alter electronic environments, which may impact solubility, binding affinity, or metabolic stability .
Spectroscopic Differences :
- NMR comparisons () highlight that substituents in specific regions (e.g., positions 29–44) induce chemical shift variations. The target compound’s cyclopropyl group likely deshields nearby protons, similar to the shifts observed in region A of Compound 1 .
Lumping Strategy Relevance: ’s lumping approach groups compounds with shared functional groups (e.g., triazolones, sulfonamides) to predict reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
